molecular formula C11H11ClN4O2S B2945048 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2176070-18-9

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2945048
CAS No.: 2176070-18-9
M. Wt: 298.75
InChI Key: PECWAWOERPQPJA-UHFFFAOYSA-N
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Description

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic organic compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Sulfonylation: The azetidine ring is then sulfonylated using 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl azetidine intermediate.

    Triazole Formation: The final step involves the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for anti-inflammatory properties, potentially useful in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
  • 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
  • 2-(1-((2-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Uniqueness

Compared to its analogs, 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unique due to the presence of the chlorine atom, which can significantly influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors, making it a compound of particular interest in drug development and material science.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECWAWOERPQPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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